Methyl 2-bromo-5-fluoro-4-hydroxybenzoate
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Overview
Description
Methyl 2-bromo-5-fluoro-4-hydroxybenzoate is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-5-fluoro-4-hydroxybenzoate typically involves the esterification of 2-bromo-5-fluoro-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methoxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives like 2-azido-5-fluoro-4-hydroxybenzoate.
Oxidation: Formation of 2-bromo-5-fluoro-4-hydroxybenzaldehyde.
Reduction: Formation of methyl 2-bromo-5-fluoro-4-methoxybenzoate.
Scientific Research Applications
Methyl 2-bromo-5-fluoro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and specificity, while the hydroxyl group facilitates hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
- Methyl 5-bromo-4-fluoro-2-hydroxybenzoate
- Methyl 4-bromo-2-hydroxybenzoate
Uniqueness
Methyl 2-bromo-5-fluoro-4-hydroxybenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with biological targets. The presence of both bromine and fluorine atoms in the ortho and meta positions relative to the hydroxyl group provides distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H6BrFO3 |
---|---|
Molecular Weight |
249.03 g/mol |
IUPAC Name |
methyl 2-bromo-5-fluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3 |
InChI Key |
DBRDXRFNDAVXIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)O)F |
Origin of Product |
United States |
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